molecular formula C17H17NO3 B5311557 3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide

3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide

Cat. No.: B5311557
M. Wt: 283.32 g/mol
InChI Key: JMTISZPREUYJGB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a phenylprop-2-enoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 3-phenylprop-2-en-1-ol.

    Esterification: The 3-methoxybenzoic acid is first esterified with 3-phenylprop-2-en-1-ol in the presence of a catalyst such as sulfuric acid to form the corresponding ester.

    Amidation: The ester is then converted to the benzamide by reacting it with ammonia or an amine under suitable conditions, such as heating in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenylprop-2-enoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-[(E)-3-phenylprop-2-enoxy]benzamide.

    Reduction: Formation of 3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases by modulating neuroinflammatory responses.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound also modulates signaling pathways related to cell survival and apoptosis, making it a potential candidate for therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-4-[(E)-3-(4-methoxyphenyl)prop-2-enoxy]benzamide: Similar structure with an additional methoxy group on the phenyl ring.

    3-hydroxy-4-[(E)-3-phenylprop-2-enoxy]benzamide: Similar structure with a hydroxyl group instead of a methoxy group.

    3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzoic acid: Similar structure with a carboxylic acid group instead of a benzamide moiety.

Uniqueness

3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-16-12-14(17(18)19)9-10-15(16)21-11-5-8-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H2,18,19)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTISZPREUYJGB-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)OCC=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)N)OC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.